molecular formula C5H12ClNO3 B554946 Methyl L-threoninate hydrochloride CAS No. 39994-75-7

Methyl L-threoninate hydrochloride

Cat. No. B554946
CAS RN: 39994-75-7
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-HJXLNUONSA-N
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Description

Methyl L-threoninate hydrochloride, also known as L-Threonine methyl ester hydrochloride, is a compound with the molecular formula C5H12ClNO3 . It is used as a feed and food additive .


Molecular Structure Analysis

The molecular weight of Methyl L-threoninate hydrochloride is 169.61 g/mol . The IUPAC name is methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

Methyl L-threoninate hydrochloride is a white powder . It is soluble in water . The compound is hygroscopic and moisture sensitive . It has a specific optical rotation of -9.5° to -10.5° (20 °C, 589 nm) (c=1, Methanol, 20 °C) .

Scientific Research Applications

  • Asymmetric Catalysis in Organic Synthesis

    • Methyl L-threoninate derivatives are used in asymmetric catalysis. An example includes the synthesis of O-(p-Biphenoyl)-N-tosyl-(L)-allo-threonine methyl ester, which is effective as a Lewis acid catalyst in asymmetric Michael and Diels-Alder reactions (Harada & Inui, 2006).
  • Threonine Metabolism and Stem Cell Research

    • Threonine metabolism is significant in mouse embryonic stem cells (mESCs), as it influences the epigenetic landscape through histone methylation. The metabolism of threonine, such as from methyl L-threoninate, is linked to S-adenosylmethionine (SAM) synthesis, crucial for maintaining pluripotency and influencing stem cell fate (Shyh‐Chang et al., 2013).
  • Medical Imaging and Diagnostics

    • Methyl L-threoninate is used in the production of radiotracers, such as L-[Methyl-(11C)]Methionine for PET diagnostics in brain tumors. Its synthesis involves specific reactions ensuring high radiochemical yield and enantiomeric purity, crucial for accurate imaging (Gomzina & Kuznetsova, 2011).
  • Microbial Fermentation and Bioprocessing

    • In microbial fermentation, methyl L-threoninate plays a role in optimizing processes for the biosynthesis of amino acids, such as L-threonine. Enhancements in fermentation efficiency and metabolite production are achieved through strategic supplementation and metabolic engineering (Su et al., 2018) and (Dong et al., 2011).
  • Crystallography and Solid-State Chemistry

    • Methyl L-threoninate is also involved in crystallography studies. The l-threonine/l-allo-threonine system, for example, provides insights into crystal structures and thermal deformations, important for understanding molecular interactions and material properties (Taratin et al., 2015).
  • NMR Studies in Protein Chemistry

    • Methyl L-threoninate is utilized in NMR studies for the analysis of high molecular weight proteins. This involves its asymmetric synthesis for specific labeling, facilitating detailed molecular characterizations (Ayala et al., 2020).
  • Enzymatic Hydrolysis and Chiral Chemistry

    • The compound is used in studying the enantioselective enzymatic hydrolysis of amino acid esters, an area important in chiral chemistry and pharmaceutical synthesis (Schuchert-Shi & Hauser, 2009).
  • Metabolic Engineering for Amino Acid Production

    • Methyl L-threoninate is relevant in metabolic engineering for amino acid production, as seen in studies involving Corynebacterium glutamicum engineered for enhanced L-threonine production (Lv et al., 2012).
  • Cellular Biochemistry and Metabolism

    • Studies on the role of methyl L-threoninate in cellular biochemistry, such as its impact on the synthesis of S-Adenosyl-L-methionine (SAMe), a key metabolite in various pathways, have been conducted (Bottiglieri, 2002).
  • Strategies for Enhanced Microbial Production of Amino Acids

    • Research on methyl L-threoninate includes strategies for enhancing microbial production of amino acids like L-threonine through metabolic modifications, addressing challenges such as cofactor availability and byproduct reduction (Liu et al., 2018).
  • Enantioselective Synthesis in Organic Chemistry

    • The compound is also used in enantioselective synthesis, such as in the production of β-hydroxy-α-amino acids, which are important in pharmaceutical synthesis (Dückers et al., 2010).
  • Biodegradable Polymer Synthesis

    • Methyl L-threoninate derivatives are used in the synthesis of biodegradable thermoresponsive methacryloylamide polymers. These polymers demonstrate potential in drug delivery applications due to their tailored thermal response and hydrolysis rates (Dijk et al., 2010).

Safety And Hazards

Methyl L-threoninate hydrochloride is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of contact, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. If swallowed, do not induce vomiting . The compound should be stored away from heat and sources of ignition .

properties

IUPAC Name

methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193049
Record name Methyl L-threoninate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-threoninate hydrochloride

CAS RN

39994-75-7
Record name L-Threonine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39994-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-threoninate hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl L-threoninate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-threoninate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Kaneko, S Kusumoto, T Inui, T Shiba - Bulletin of the Chemical …, 1968 - journal.csj.jp
… On the other hand, 3.5 g (0.035 mol) of triethylamine was added to a suspension of 5.8 g (0.034 mol) of methyl L-threoninate hydrochloride in 40 ml of chloroform. After addition of 120 …
Number of citations: 9 www.journal.csj.jp
L Qian, X Tang, Y Wang, G Liu… - Chinese Journal of …, 2022 - Wiley Online Library
… Coupling of 3-(benzyloxy)benzoyl chloride with methyl L-threoninate hydrochloride, followed by hydroxyl protection, formed compound 2. Treatment of 2 with LiBH 4 resulted in the …
Number of citations: 5 onlinelibrary.wiley.com
S Liao, N Yuk, YJ Kim, H Xu, X Li, L Wang, Y Liu… - Bioorganic …, 2023 - Elsevier
Based on the natural product terpestacin, seventeen derivatives (1–17) with various l-amino acid side chains were designed and synthesized. Their anticancer activities against U87MG-…
Number of citations: 1 www.sciencedirect.com
U Grošelj, D Bevk, R Jakše, A Meden, S Pirc… - Tetrahedron …, 2004 - Elsevier
… Prepared from compound 4 and methyl l-threoninate hydrochloride 5e in methanol; reflux for 7 h; Procedure A; purification and separation of isomers by CC [EtOAc/hexane, 1:1 (6e), 2:1 …
Number of citations: 38 www.sciencedirect.com
BKW Chung - 2016 - search.proquest.com
Cyclic and bicyclic peptides represent a vast class of molecules that are incredibly varied in their structure and function. Thus, methods regarding their synthesis and subsequent …
Number of citations: 2 search.proquest.com

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